Cas no 61791-44-4 (Ethanol,2,2'-iminobis-, N-tallow alkyl derivs.)
61791-44-4 structure
Product Name:Ethanol,2,2'-iminobis-, N-tallow alkyl derivs.
CAS-Nr.:61791-44-4
MF:C4H11NO2
MW:105.135641336441
CID:514010
PubChem ID:8113
Update Time:2025-04-19
Ethanol,2,2'-iminobis-, N-tallow alkyl derivs. Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Ethanol,2,2'-iminobis-, N-tallow alkyl derivs.
- ETHANOL, 2,2'-IMINOBIS-N-TALLOW ALKYL DERIVATIVES
- POE (2) tallow amine
- J-506841
- Ethanol,2'-iminodi-
- DTXSID3021932
- DIETHANOLAMINE [HSDB]
- DIETHANOLAMINE (IARC)
- DIETHANOLAMINE (USP-RS)
- 2,2'Iminobisethanol
- Ethanol, 2,2'-iminodi-
- 2,2'-Iminodi-1-ethanol
- 2,2'-Dihydroxydiethyamine
- DIETHANOLAMINE [IARC]
- Diethanolamine, BioXtra, >=98.5%
- Diethanolamine, SAJ first grade, >=98.0%
- NCGC00091478-03
- 2,2'-iminobis(ethanol)
- Diethanolamine, ACS reagent, >=98.5%
- Di(2-hydroxyethyl)amine
- BFC20619-2EDF-4764-8E91-830AA892BD39
- Aliphatic amine
- bis-(2-hydroxy-ethyl) amine
- SCHEMBL2324
- Tox21_300034
- Iminodiethanol
- NS00005053
- 2,2'-DIHYDROXYDIETHYL AMINE
- N, N-diethanol amine
- Niax DEOA-LF
- DIETHANOLAMINE [II]
- WLN: Q2M2Q
- 2,2'-Iminodiethanol
- Diethanolamine (NF)
- Diethanolamine, Pharmaceutical Secondary Standard; Certified Reference Material
- Diethanolamine, JIS special grade, >=99.0%
- SCHEMBL5200828
- N,N-Bis(2-hydroxyethyl)amine
- 2-[(2-Hydroxyethyl)amino]ethanol
- DIOLAMINE (MART.)
- Diethanolamine, Biochemical grade
- NCGC00254061-01
- Z104475196
- DIETHANOLAMINE (II)
- DIETHANOLAMINE [MI]
- H2dea
- Diolamine [INN]
- 2,2'-Iminodiethanol (Diethanolamine)
- UNII-AZE05TDV2V
- DIETHANOLAMINE
- N,N-Diethanolamine
- Diethanolamin [Czech]
- Diethanol, 2,2'-imino-
- ghl.PD_Mitscher_leg0.542
- N,N'-Iminodiethanol
- HSDB 924
- Diethanolamine, puriss., 99.0%
- Diethanolamin
- bis-(2-hydroxy-ethyl)-amine
- Diethanolamine, ACS reagent grade
- Q418437
- Diethylamine,2'-dihydroxy-
- Ethanol,2'-iminobis-
- Diolamine
- STR03965
- BIS-(2-HYDROXY)ETHYLAMINE
- bmse000371
- N,N-Di(hydroxyethyl)amine
- Diethanolamine, United States Pharmacopeia (USP) Reference Standard
- 61791-46-6
- CAS-111-42-2
- STL264122
- 111-42-2
- NCI-C55174
- Diethylolamine
- MLS001065608
- D02337
- D92250
- NCGC00259250-01
- NSC 4959
- 2-((2-Hydroxyethyl)amino)ethanol
- 2-(2-hydroxy-ethylamino)ethanol
- Bis-2-hydroxyethylamine
- 2,2'-Azanediyldiethanol
- Diethanolamine [NF]
- CCRIS 5906
- Ethanol, 2,2'-iminobis-
- NSC-4959
- I0008
- 2-[(2-hydroxyethyl)amino]ethan-1-ol
- Diethanolamine, BioUltra, >=99.5% (GC)
- S0376
- Tox21_201701
- Diethylamine, 2,2'-dihydroxy-
- AKOS000119884
- EN300-19762
- TROLAMINE IMPURITY B [EP IMPURITY]
- C06772
- F2190-0311
- BP-31238
- Diethanolamine, analytical standard
- NCGC00091478-02
- Diaethanolamin
- AI3-15335
- diethanol amine
- DI(2-HYDROXYETHYL) AMINE
- DIETHANOLAMINE [USP-RS]
- EC 203-868-0
- Dabco DEOA-LF
- DIOLAMINE [MART.]
- diethanolarnine
- Diolamine (VAN)
- InChI=1/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H
- AMINE,DIETHYL,2,2'-DIHYDROXY DIETHANOLAMINE
- 2,2'-Azanediylbis(ethan-1-ol)
- bis-(2-hydroxyethyl)-amine
- AZE05TDV2V
- 2,2'-Dihydroxydiethylamine
- Diethanolamine, reagent grade, >=98.0%
- NSC4959
- MFCD00002843
- 2,2'-Iminobis[ethanol]
- (HOCH2 CH2)2NH
- Diethanolamine, puriss. p.a., ACS reagent, >=99.0% (GC)
- CHEBI:28123
- CHEMBL119604
- NCGC00091478-04
- HMS2269D18
- NCGC00091478-01
- Bis(2-hydroxyethyl)amine
- bis-(2-hydroxyethyl)amine
- EINECS 203-868-0
- DIETHANOLAMINE [VANDF]
- AMINE, DIETHYL, 2,2-DIHYDROXY-
- BIDD:GT0277
- 2,2'-Iminobisethanol
- 2-(2-hydroxyethylamino)-ethanol
- ethane, 1-hydroxy-2-(2-hydroxyethyl)amino-
- 1ST9086
- 2-(2-hydroxy-ethylamino)-ethanol
- Tegoamin deoa 85
- 4-04-00-01514 (Beilstein Handbook Reference)
- Diaethanolamin [German]
- Trolamine impurity B, European Pharmacopoeia (EP) Reference Standard
- TROLAMINE IMPURITY B (EP IMPURITY)
- Diethanolamine, 99%
- BRN 0605315
- DTXCID601932
- 2-(2-Hydroxyethylamino)ethanol
- Bis(hydroxyethyl)amine
- NCIOpen2_008991
- Diethanolamine, LR, >=98%
- Di(beta-hydroxyethyl)amine
- SMR000112130
- 2,2'-Iminobis
- 61791-44-4
-
- Inchi: 1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2
- InChI-Schlüssel: ZBCBWPMODOFKDW-UHFFFAOYSA-N
- Lächelt: OCCNCCO
Berechnete Eigenschaften
- Genaue Masse: 105.078978594g/mol
- Monoisotopenmasse: 105.078978594g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 7
- Anzahl drehbarer Bindungen: 4
- Komplexität: 28.9
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.4
- Topologische Polaroberfläche: 52.5Ų
Experimentelle Eigenschaften
- LogP: log Kow= - 1.43
Ethanol,2,2'-iminobis-, N-tallow alkyl derivs. Sicherheitsinformationen
- Transportnummer gefährlicher Stoffe:2735
- Gefahrenklasse:8
- PackingGroup:III
Ethanol,2,2'-iminobis-, N-tallow alkyl derivs. Lieferanten
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Mitglied
(CAS:61791-44-4)
Bestellnummer:BY0055
Bestandsstatus:in Stock
Menge:50kg
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Tuesday, 24 September 2024 17:43
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Ethanol,2,2'-iminobis-, N-tallow alkyl derivs. Verwandte Literatur
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Empfohlene Lieferanten
Nantong Boya Environmental Protection Technology Co., Ltd
(CAS:61791-44-4)
Reinheit:99%
Menge:50kg
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